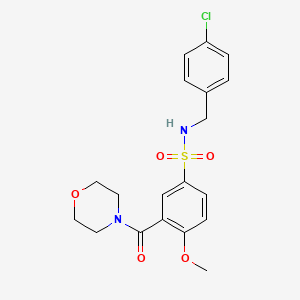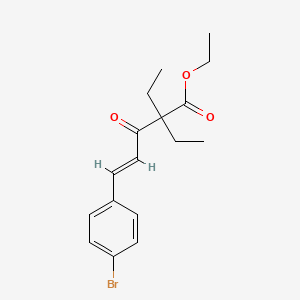
N-(4-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.0859706 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphatidylinositol 3-Kinase Inhibitors for Treatment of Idiopathic Pulmonary Fibrosis and Cough The use of closely related phosphatidylinositol 3-kinase inhibitors, including compounds with structures similar to N-(4-chlorobenzyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, for the treatment of idiopathic pulmonary fibrosis and cough has been claimed. In vitro data support these utilities, with one compound, GSK-2126458, entering Phase I study for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Cognitive Enhancing Properties in Aged Rat Models SB-399885, a compound with a structure related to this compound, has demonstrated potent, selective 5-HT6 receptor antagonist properties with cognitive enhancing effects in aged rat water maze and novel object recognition models. This suggests potential therapeutic utility for disorders characterized by cognitive deficits (Hirst et al., 2006).
Cytotoxicity and Tumor-Specificity in Cancer Research A series of new benzenesulfonamides, including compounds structurally similar to this compound, has been synthesized and evaluated for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, highlighting their potential for anti-tumor activity studies (Gul et al., 2016).
Herbicide Selectivity in Cereals Research into the metabolism of chlorsulfuron, a compound related to this compound, has provided insights into the selectivity of this herbicide for small grains. Tolerant plants metabolize the herbicide rapidly to an inactive product, demonstrating the biological basis for its selectivity (Sweetser et al., 1982).
Progesterone Receptor Antagonists for Clinical Treatment The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists offers potential clinical treatments for diseases like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. These compounds, sharing a core structural motif with this compound, act on key physiological systems (Yamada et al., 2016).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-18-7-6-16(12-17(18)19(23)22-8-10-27-11-9-22)28(24,25)21-13-14-2-4-15(20)5-3-14/h2-7,12,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPIWGXKYNLOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4593868.png)
![3-ethyl 7-methyl 5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4593872.png)
![6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4593878.png)
![1-[4-(2-tert-butylphenoxy)butyl]piperidine](/img/structure/B4593892.png)
![n-(4-chlorophenethyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4593899.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4593910.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B4593912.png)
![2-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B4593917.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4593930.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4593946.png)
![ETHYL 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETATE](/img/structure/B4593951.png)
![4-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4593965.png)


